Technical Guide: Pimozide N-Oxide Characterization & Analysis
Technical Guide: Pimozide N-Oxide Characterization & Analysis
Executive Summary
Pimozide N-oxide (1-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxido-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one) is a critical oxidative metabolite and process impurity of the antipsychotic drug Pimozide. Designated as Impurity E in the European Pharmacopoeia (EP), it represents a key stability-indicating parameter.
This guide provides a definitive technical reference for researchers, detailing the physicochemical properties, synthesis via
Chemical Identity & Physicochemical Properties[1][2][3][4]
Pimozide N-oxide is formed via the oxidation of the tertiary piperidine nitrogen. Unlike the parent compound, the N-oxide possesses a coordinate covalent bond (
Table 1: Core Chemical Data
| Parameter | Technical Specification |
| Chemical Name | Pimozide N-oxide |
| Common Synonym | Pimozide Impurity E (EP Standard) |
| CAS Registry Number | 1083078-88-9 |
| Molecular Formula | |
| Molecular Weight (Average) | 477.55 g/mol |
| Monoisotopic Mass | 477.2228 Da |
| Parent Compound | Pimozide ( |
| SMILES | c1ccc2c(c1)[nH]c(=O)n2C3CCF)c5ccc(cc5)F)(CC3)[O-] |
| Key Functional Group | N-oxide (Piperidine nitrogen) |
Synthesis Protocol: N-Oxidation via mCPBA[7][12][13]
While Pimozide N-oxide can be isolated from biological matrices, chemical synthesis is required to generate reference standards for impurity profiling.[1] The most reliable method employs
Reaction Mechanism
The reaction proceeds via the electrophilic attack of the peroxy oxygen of mCPBA on the lone pair of the piperidine nitrogen. This is a single-step transformation that preserves the benzimidazolone and fluorophenyl moieties.
Step-by-Step Experimental Protocol
Materials:
-
Pimozide (Parent API)[4]
- -Chloroperoxybenzoic acid (mCPBA, 77% max)[5]
-
Dichloromethane (DCM), anhydrous[1]
-
Sodium bicarbonate (
), saturated aqueous solution[1]
Workflow:
-
Dissolution: Dissolve 1.0 equivalent of Pimozide in anhydrous DCM (approx. 10 mL/g). Cool to 0°C in an ice bath to control exothermicity.
-
Oxidation: Dropwise add 1.1 equivalents of mCPBA dissolved in DCM.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or HPLC (disappearance of parent peak).
-
Quenching: Wash the organic layer with saturated
(3x) to remove -chlorobenzoic acid byproduct. -
Purification: Dry organic layer over
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize from Ethanol/Ether to yield the N-oxide as a white to off-white solid.
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway for Pimozide N-oxide using mCPBA selective oxidation.
Analytical Profiling & Characterization
Accurate identification of Pimozide N-oxide requires a multi-modal approach to distinguish it from hydroxylated metabolites (which have the same mass +16 Da) and the parent drug.
High-Performance Liquid Chromatography (HPLC)
The N-oxide is more polar than Pimozide but often exhibits distinct retention behavior due to interactions with the stationary phase.
-
Column: Spherisorb ODS2 (
mm, 5 µm) or equivalent C18.[1] -
Mobile Phase: Methanol : Acetonitrile : 0.1M
(40:30:30 v/v), pH 6.1.[1] -
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV at 240 nm or 280 nm.[1]
-
Retention Characteristics:
-
Pimozide: ~7.0 min
-
Impurity E (N-Oxide): Typically elutes after Pimozide in some pharmacopeial methods (RRT ~1.3) due to specific solvation effects, though reversed-phase logic suggests earlier elution.[1] Note: Always confirm with a reference standard.
-
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the most diagnostic structural evidence. N-oxides undergo a characteristic "deoxygenation" or loss of oxygen atom under thermal stress in the source.[6]
-
Precursor Ion:
m/z. -
Diagnostic Fragment:
-
m/z 462.2:
. This loss of oxygen (16 Da) is the hallmark of N-oxides. Hydroxylated metabolites (also +16 Da relative to parent) usually lose water (-18 Da) or retain the oxygen in the fragment. -
m/z 109: Fluorophenyl cation (common to parent and N-oxide).
-
NMR Spectroscopy
Proton (
-
Parent Pimozide: Piperidine
-protons typically appear at 2.0 - 3.0 ppm . -
Pimozide N-oxide: Piperidine
-protons shift downfield to 3.0 - 4.0 ppm due to the positive charge character on the nitrogen.
Analytical Decision Tree
Caption: Analytical logic flow for distinguishing Pimozide N-oxide from isobaric hydroxylated metabolites.
Metabolic & Toxicological Relevance[1][12]
Metabolic Pathway
Pimozide is extensively metabolized by Cytochrome P450 enzymes.[1]
-
Major Route: N-dealkylation via CYP3A4 (primary) and CYP1A2 .
-
Minor Route: N-oxidation.[7][8] While less dominant than N-dealkylation, the N-oxide is a stable circulating metabolite.
-
Genetic Polymorphism: Metabolism is sensitive to CYP2D6 status.[1] Poor metabolizers may accumulate higher levels of parent drug, potentially shifting flux toward N-oxidation or other minor pathways.[1]
Safety & Toxicity
-
hERG Inhibition: Like the parent compound, Pimozide N-oxide retains affinity for the hERG potassium channel, contributing to the QT-prolongation risk associated with the drug class.
-
Impurity Limits: As "Impurity E," it must be controlled in the drug substance, typically to levels
(ICH Q3A/B guidelines).[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Pimozide Monograph 1254. Council of Europe.[1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 21673603: Pimozide N-oxide.
-
Desta, Z., et al. (2002).[1] Identification and characterization of human cytochrome P450 isoforms interacting with pimozide. Journal of Pharmacology and Experimental Therapeutics.
-
Ma, B., et al. (2001).[1] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry.
-
Sai Prudhvi, N., & Venkateswarlu, B.S. (2020).[1] A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities. Research Journal of Pharmacy and Technology.
Sources
- 1. CN104829591A - Preparation method of deuterated pimozide - Google Patents [patents.google.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. CA2670342A1 - N-oxides of 4,5-epoxy-morphinanium analogs - Google Patents [patents.google.com]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
